molecular formula C48H34N2 B8202024 N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8202024
M. Wt: 638.8 g/mol
InChI Key: AZLONVAUUPEURC-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-96-1) is a triarylamine derivative featuring a central biphenyl core substituted with carbazole and phenyl groups. This compound is distinguished by its extended π-conjugation, which enhances charge transport properties, making it valuable in organic electronics, particularly as a hole transport layer (HTL) in quantum dot light-emitting diodes (QLEDs) and organic light-emitting diodes (OLEDs) . Its synthesis involves palladium-catalyzed cross-coupling reactions, yielding high purity (92%) via column chromatography . Key physical properties include a molecular weight of 486.62 g/mol and solubility in organic solvents such as dichloromethane and toluene .

Properties

IUPAC Name

4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N2/c1-4-12-35(13-5-1)37-20-27-42(28-21-37)49(43-29-22-38(23-30-43)36-14-6-2-7-15-36)44-31-24-39(25-32-44)40-26-33-48-46(34-40)45-18-10-11-19-47(45)50(48)41-16-8-3-9-17-41/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLONVAUUPEURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl backbone is constructed via palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids. For example, coupling 4-bromobiphenyl with a boronate ester intermediate yields critical intermediates. A representative reaction from Ambeed illustrates this process:

YieldReaction Conditions
69%Pd(PPh₃)₄ (1 mol%), Na₂CO₃, toluene/water, 8h, heating

This step achieves moderate yields due to steric hindrance from the bulky biphenyl groups, necessitating optimized catalyst loading.

Buchwald-Hartwig Amination for Carbazole Integration

The carbazole moiety is introduced via Buchwald-Hartwig amination, coupling aryl halides with amines under palladium catalysis. For instance, reacting 3-bromo-9-phenylcarbazole with a biphenylamine intermediate forms the target compound’s core. Typical conditions include:

  • Catalyst : Pd₂(dba)₃ or Xantphos-Pd

  • Base : Cs₂CO₃ or t-BuONa

  • Solvent : Toluene or dioxane

Final Coupling and Purification

The last step involves coupling the biphenyl and carbazole intermediates under inert conditions. Purification via column chromatography or recrystallization ensures >98% purity, critical for optoelectronic applications.

Key Intermediates and Their Synthesis

Boronate Ester Intermediate

A critical precursor, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine, is synthesized via Miyaura borylation:

Aryl bromide+Bis(pinacolato)diboronPd catalystBoronate ester\text{Aryl bromide} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{Boronate ester}

This intermediate enables efficient Suzuki couplings with aryl halides.

Carbazole-Bearing Aryl Halides

3-Bromo-9-phenylcarbazole is prepared via Ullmann coupling between carbazole and bromobenzene, followed by regioselective bromination at the 3-position.

Reaction Condition Optimization

Catalyst Systems

  • Palladium Catalysts : Pd(PPh₃)₄ and Pd(OAc)₂ are preferred for Suzuki and Buchwald-Hartwig reactions, respectively.

  • Ligands : Bidentate ligands like Xantphos enhance catalytic activity in amination steps.

Solvent and Temperature Effects

  • Suzuki Coupling : Toluene/water mixtures at 80–100°C balance reactivity and solubility.

  • Buchwald-Hartwig : Anhydrous toluene at 110°C prevents catalyst deactivation.

Base Selection

  • Weak Bases (e.g., Na₂CO₃) : Suitable for Suzuki couplings to avoid side reactions.

  • Strong Bases (e.g., Cs₂CO₃) : Essential for deprotonating amines in Buchwald-Hartwig reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with flow systems improves heat transfer and reduces reaction times, enhancing scalability.

Catalyst Recycling

Immobilized palladium catalysts on silica or magnetic nanoparticles enable reuse, lowering production costs.

Solvent Recovery

Distillation systems recover toluene and dioxane, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents slow reaction kinetics. Solutions include:

  • Higher Catalyst Loadings : Up to 5 mol% Pd.

  • Elevated Temperatures : 120°C for Buchwald-Hartwig steps.

Purification Difficulties

  • Column Chromatography : Resolves closely eluting byproducts but is time-consuming.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and carbazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction could produce biphenyl amines.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with molecular targets and pathways. These interactions can influence electronic properties, making it useful in electronic and photonic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triarylamine-based HTLs. Below is a comparative analysis with structurally related derivatives:

Compound Molecular Weight (g/mol) Key Functional Groups Applications Performance Metrics
Target Compound (CAS: 1160294-96-1) 486.62 Biphenyl, carbazole HTL in QLEDs/OLEDs Enhanced charge balance in QLEDs ; used in PhOLEDs with Ir-based dopants
N-(1,1′-Biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (PCBBiF, CAS: N/A) 678.86 Biphenyl, carbazole, fluorenyl HTL in inverted QLEDs Current efficiency: 19.6 cd/A; power efficiency: 12.3 lm/W
N,N-Diphenyl-4'-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1'-biphenyl]-4-amine (CAS: N/A) ~600 (estimated) Dibenzophenazine, biphenyl Host material in OLEDs High thermal stability; used in red phosphorescent devices
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN, CAS: 1242056-42-3) 678.86 Biphenyl, carbazole, fluorenyl HTL in PhOLEDs Enables 14,730 cd/m² brightness; dopant compatibility with Ir complexes
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS: 1946806-94-5) 486.62 Biphenyl, carbazole OLED emitter/host Purity ≥97%; used in white OLEDs with CIE coordinates (0.316, 0.389)

Key Findings

Charge Transport Efficiency: The target compound lacks bulky substituents like fluorenyl groups (seen in PCBBiF and BCFN), resulting in lower molecular weight (486.62 vs. Fluorenyl-containing derivatives (e.g., PCBBiF) exhibit superior thermal stability due to rigid, planar structures but may suffer from aggregation issues in thin films .

Device Performance: In QLEDs, the target compound improves electron-hole balance when used in ZnO-based interlayers, achieving comparable efficiency to PCBBiF but at lower material costs . Carbazole-free analogues (e.g., dibenzophenazine derivatives) show higher thermal stability but lower hole mobility, limiting their utility in high-brightness OLEDs .

Synthetic Complexity :

  • The target compound is synthesized in fewer steps (92% yield) compared to fluorenyl derivatives, which require additional functionalization .

Optoelectronic Tuning :

  • Substituting biphenyl with thiophene (e.g., N,N-bis(4′-(hexyloxy)-biphenyl-4-yl)thiophen-2-amine) enhances photovoltaic properties but reduces OLED efficiency due to lower triplet energy levels .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS No. 1028648-47-6) is an organic compound characterized by a complex structure that includes biphenyl and carbazole moieties. Its molecular formula is C₄₈H₃₄N₂, and it has garnered attention for its potential biological activities, particularly in the fields of oncology and material science.

Chemical Structure and Properties

The compound's structure features multiple aromatic rings which contribute to its electronic properties. The significant aspects of its chemical structure include:

  • Biphenyl Units : These enhance the compound's stability and electronic properties.
  • Carbazole Moiety : Known for its role in organic electronics, the carbazole unit also exhibits notable biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to this compound. Research indicates that carbazole derivatives can inhibit various cancer cell lines through several mechanisms:

  • Cell Viability Assays : Compounds structurally related to this amine have been tested against MCF-7 breast cancer cells. For instance, certain derivatives exhibited IC₅₀ values as low as 0.38 µM, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound may induce apoptosis and inhibit key signaling pathways such as PI3K/Akt/mTOR, which are crucial for tumor survival .

Antioxidant Activity

Carbazole derivatives are also recognized for their antioxidant properties. The radical scavenging capabilities of these compounds have been evaluated using DPPH assays, demonstrating their potential to protect cells from oxidative stress .

Structure-Bioactivity Relationship (S-BAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. Key factors include:

Structural Feature Biological Activity
Biphenyl UnitsEnhance stability and electronic properties
Carbazole MoietyContributes to anticancer and antioxidant activities
Substituents on Aromatic RingsInfluence solubility and bioavailability

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

  • Study on Anticancer Activity : A novel series of carbazole derivatives were synthesized and tested against various cancer cell lines. The most promising candidates showed significant inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Activity : Compounds derived from carbazole structures demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, with zones of inhibition ranging from 16.82 mm to 26.08 mm at specific concentrations .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, typically starting from precursors like 3-(4-bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine. The reaction proceeds under inert conditions with a base (e.g., potassium carbonate) and is purified via column chromatography (hexane:ethyl acetate = 4:1), yielding ~92% purity. Key steps include Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with characterization by ¹H/¹³C-NMR and CHN analysis .

Q. What characterization techniques confirm its structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C-NMR verify aromatic proton environments and carbazole/biphenyl connectivity .
  • Elemental Analysis (CHN) : Confirms empirical formula consistency .
  • Melting Point and Rf Values : Used to assess purity and compound identity .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C-N and C-C bonds .

Q. What are the recommended storage conditions?

Store in airtight, corrosion-resistant containers at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. For short-term use, room temperature in a dry, ventilated environment is acceptable .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized during scale-up?

  • Catalyst Selection : Use Pd(OAc)₂/XPhos systems for efficient C-N coupling, reducing side reactions .
  • Solvent Optimization : Employ degassed toluene or THF to minimize oxidation byproducts .
  • Purification Refinement : Gradient elution in column chromatography improves separation of structurally similar impurities .

Q. What strategies address solubility challenges in experimental applications?

  • Solvent Screening : Test high-polarity solvents (e.g., DMSO, chloroform) with pre-heating to 37°C and ultrasonication to enhance dissolution .
  • Stock Solution Preparation : Prepare concentrated solutions in DMSO (e.g., 10 mM) and dilute with aqueous buffers to avoid precipitation .

Q. How do structural modifications influence electroluminescent properties?

  • Carbazole Modifications : Introducing electron-withdrawing groups (e.g., -Br) on the carbazole moiety enhances hole-transport capabilities in OLEDs.
  • Biphenyl Tuning : Extending conjugation via biphenyl groups improves charge carrier mobility, as observed in analogous compounds used in organic light-emitting diodes (OLEDs) .

Q. How to resolve discrepancies in reported toxicity data?

  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assays) to validate conflicting classifications (e.g., non-toxic vs. acute toxicity categories) .
  • GHS Compliance : Cross-reference safety data sheets (SDS) for hazard statements (e.g., H315-H319-H335) and ensure lab protocols align with EU/CLP regulations .

Data Contradiction Analysis

Q. Why do safety classifications vary across studies?

Discrepancies arise from differences in testing methodologies (e.g., oral vs. dermal exposure routes) and sample purity. For example, classifies related biphenylamines as non-toxic, while and highlight acute toxicity risks. Researchers should prioritize batch-specific SDS and validate toxicity via in-house assays .

Methodological Recommendations

  • Experimental Design : Include control batches with varying purity levels to assess toxicity and reactivity differences.
  • Data Validation : Use orthogonal characterization (e.g., HPLC alongside NMR) to confirm compound integrity post-synthesis .

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